molecular formula C44H60AlFN6O17 B10860244 Gozetotide alf-18

Gozetotide alf-18

Cat. No.: B10860244
M. Wt: 990.0 g/mol
InChI Key: XIWCYNLURQSGJS-OECGVUFTSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Gozetotide ALF-18, also known as Gallium (68Ga) gozetotide, is a radiopharmaceutical compound used primarily for imaging prostate cancer. It is a diagnostic agent that targets the prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells. This compound is used in positron emission tomography (PET) scans to detect and monitor prostate cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gozetotide ALF-18 is synthesized by radiolabeling a PSMA-targeting ligand with Gallium-68. The process involves the following steps:

Industrial Production Methods

The industrial production of this compound involves automated synthesis platforms to ensure consistency and high yield. The process is optimized for large-scale production, with a focus on maintaining high radiochemical purity and yield .

Chemical Reactions Analysis

Types of Reactions

Gozetotide ALF-18 primarily undergoes radiolabeling reactions. The key reaction involves the chelation of Gallium-68 with the PSMA-targeting ligand.

Common Reagents and Conditions

Major Products

The major product of the radiolabeling reaction is the Gallium-68 labeled PSMA-targeting ligand, which is used for PET imaging .

Scientific Research Applications

Gozetotide ALF-18 has several scientific research applications, particularly in the field of medical imaging:

Mechanism of Action

Gozetotide ALF-18 works by binding to the prostate-specific membrane antigen (PSMA) on the surface of prostate cancer cells. Once bound, the Gallium-68 emits positrons, which are detected by PET scans. This allows for precise imaging of prostate cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C44H60AlFN6O17

Molecular Weight

990.0 g/mol

IUPAC Name

aluminum;2-[[5-[3-[[6-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-6-oxohexyl]amino]-3-oxopropyl]-2-hydroxyphenyl]methyl-[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxylatomethyl)amino]ethyl]amino]acetate;fluorine-18(1-)

InChI

InChI=1S/C44H62N6O17.Al.FH/c51-34-13-8-28(22-30(34)24-49(26-40(59)60)20-21-50(27-41(61)62)25-31-23-29(9-14-35(31)52)11-16-38(55)56)10-15-37(54)46-18-4-1-2-7-36(53)45-19-5-3-6-32(42(63)64)47-44(67)48-33(43(65)66)12-17-39(57)58;;/h8-9,13-14,22-23,32-33,51-52H,1-7,10-12,15-21,24-27H2,(H,45,53)(H,46,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H2,47,48,67);;1H/q;+3;/p-3/t32-,33-;;/m0../s1/i;;1-1

InChI Key

XIWCYNLURQSGJS-OECGVUFTSA-K

Isomeric SMILES

C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)[O-])CC(=O)[O-])O.[18F-].[Al+3]

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)[O-])CC(=O)[O-])O.[F-].[Al+3]

Origin of Product

United States

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